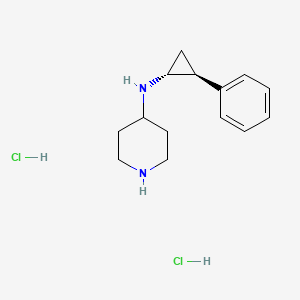
Agomelatine (L(+)-Tartaric acid)
Vue d'ensemble
Description
Agomelatine (L(+)-Tartaric acid) is a novel antidepressant primarily used to treat major depressive disorder and generalized anxiety disorder. It is known for its unique mechanism of action, which involves both melatonergic and serotonergic pathways. Agomelatine is structurally related to melatonin and acts as an agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin receptors (5-HT2C) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Agomelatine can be synthesized through various methods. One common synthetic route involves the Reformatsky reaction, where 7-methoxy-tetralone is reacted with ethyl bromoacetate to form an intermediate, which is then further processed to yield agomelatine . The reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as potassium dihydrogen phosphate.
Industrial Production Methods: Industrial production of agomelatine involves a series of well-controlled steps to ensure high purity and yield. The process includes the preparation of intermediates, followed by purification techniques like rectification and column chromatography . The methods are designed to be scalable and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Agomelatine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include various intermediates that are crucial for the final synthesis of agomelatine .
Applications De Recherche Scientifique
Agomelatine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study melatonergic and serotonergic pathways.
Biology: Investigated for its effects on circadian rhythms and neurogenesis.
Industry: Employed in the development of new pharmaceuticals targeting similar pathways.
Mécanisme D'action
Agomelatine exerts its effects by acting as an agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin receptors (5-HT2C). This dual action helps resynchronize circadian rhythms and increase the release of norepinephrine and dopamine in the frontal cortex . The compound’s unique mechanism involves modulation of multiple cellular pathways, including the increase of trophic factors and synaptic remodeling .
Comparaison Avec Des Composés Similaires
Melatonin: Shares structural similarities and acts on melatonin receptors but lacks the serotonergic antagonism.
Sertraline: A selective serotonin reuptake inhibitor (SSRI) with a different mechanism of action.
Fluoxetine: Another SSRI, primarily affecting serotonin reuptake without melatonergic activity.
Uniqueness: Agomelatine’s uniqueness lies in its dual action on melatonin and serotonin receptors, which provides a novel approach to treating depression and anxiety. Unlike traditional antidepressants, it does not interfere with the reuptake of serotonin, norepinephrine, or dopamine .
Propriétés
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2.C4H6O6/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13;5-1(3(7)8)2(6)4(9)10/h3-7,10H,8-9H2,1-2H3,(H,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOPJXPTFZIKTL-LREBCSMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid](/img/structure/B560596.png)





